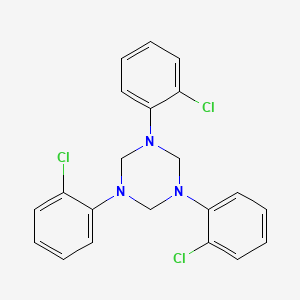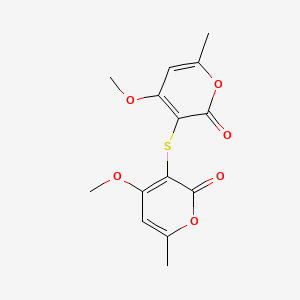
1,1,2,3,4-Pentachlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,4-Pentachlorobutane is an organochlorine compound with the molecular formula C4H5Cl5 It is a derivative of butane where five hydrogen atoms are replaced by chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2,3,4-Pentachlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions. The process requires careful monitoring of temperature and pressure to ensure selective chlorination at the desired positions on the butane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor where butane and chlorine gas are introduced. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,3,4-Pentachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of compounds like 1,1,2,3,4-pentafluorobutane when reacted with fluorine sources.
Reduction: Formation of less chlorinated butane derivatives.
Oxidation: Formation of chlorinated alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
1,1,2,3,4-Pentachlorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of other chlorinated compounds and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,2,3,4-Pentachlorobutane involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
- 1,1,1,3,3-Pentachlorobutane
- 1,2,2,3,4-Pentachlorobutane
- 1,1,2,3,3-Pentachlorobutane
Comparison: 1,1,2,3,4-Pentachlorobutane is unique due to the specific positions of the chlorine atoms on the butane backbone. This arrangement can influence its chemical properties and reactivity compared to other pentachlorobutane isomers. For example, the presence of chlorine atoms at different positions can affect the compound’s boiling point, solubility, and its behavior in chemical reactions.
Propiedades
Número CAS |
31391-27-2 |
|---|---|
Fórmula molecular |
C4H5Cl5 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
1,1,2,3,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-1-2(6)3(7)4(8)9/h2-4H,1H2 |
Clave InChI |
AGCPZMJBXSCWQY-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


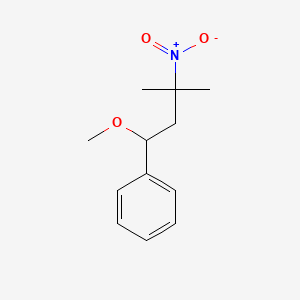
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)
![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
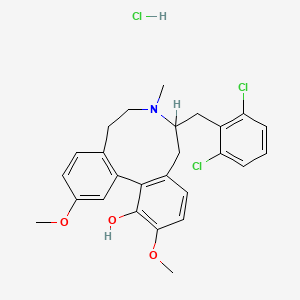

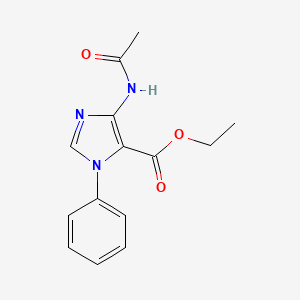
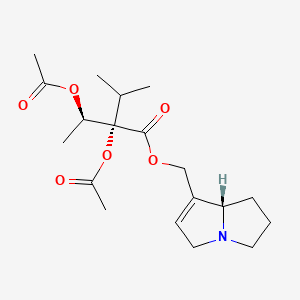
![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
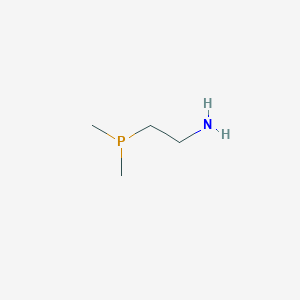
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
